Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C3HKN2O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- These channels consist of Kir6.x-type subunits and sulphonylurea receptor (SUR) subunits , along with additional components .
- This hyperpolarization inhibits voltage-gated calcium channels, reducing calcium influx and ultimately relaxing smooth muscle cells or affecting other cellular processes .
- Downstream effects may include vasodilation, altered insulin release, and changes in cell membrane potential .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which can alter the enzyme’s conformation and activity. Additionally, this compound can act as a ligand, binding to specific protein sites and modulating their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, thereby protecting cells from oxidative damage and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which are key players in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, some toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound can act as a substrate for certain metabolic enzymes, further integrating into cellular metabolic networks .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy. Studies have shown that this compound tends to accumulate in specific tissues, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles. These localizations are essential for its role in modulating gene expression and enzyme activity .
Properties
IUPAC Name |
potassium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.K/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYMIJHCSAQXGM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=O)N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HKN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-45-7 | |
Record name | potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.